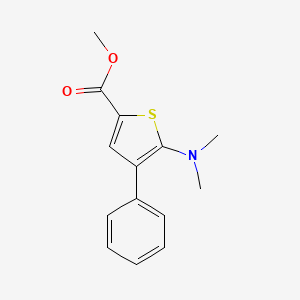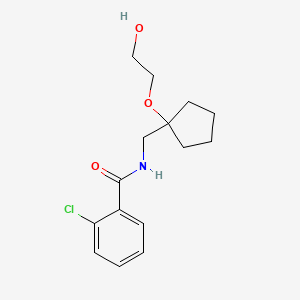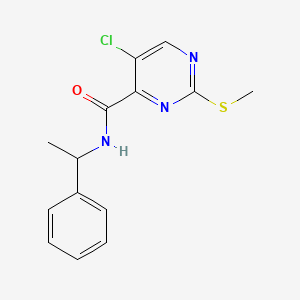
Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl group (a six-membered aromatic ring), and a carboxylate ester group (a carbonyl group attached to an oxygen which is attached to a methyl group). It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the attachment of the phenyl group, and the formation of the carboxylate ester. The dimethylamino group could potentially be introduced through a reaction with dimethylamine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the thiophene ring. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene ring, the phenyl group, and the carboxylate ester. The dimethylamino group could also play a role in its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by the presence of the thiophene ring, the phenyl group, the carboxylate ester, and the dimethylamino group .科学的研究の応用
Fluorescent Molecular Probes Development
Research indicates that molecules with structures similar to Methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate, incorporating dimethylamino groups, show strong solvent-dependent fluorescence. This property is utilized to develop ultra-sensitive fluorescent molecular probes for studying various biological events and processes due to their high fluorescence quantum yields, large Stokes shifts, and long emission wavelengths (Diwu et al., 1997).
Corrosion Inhibition
Arylthiophene derivatives, related to this compound, have been evaluated for their corrosion inhibition properties. These compounds are effective in preventing steel corrosion in acidic environments by forming a protective film on the metal surface. Theoretical studies support their high inhibition efficiency, with nitrogen and sulfur atoms acting as active centers for bonding with the metal surface (Fouda et al., 2019).
Organic Synthesis and Chemical Reactivity
This compound and its derivatives are used in organic synthesis, showcasing reactivity in various chemical reactions. For example, the formation of novel organogold(I) species involving intermolecular gold(I)-N(sp3) coordination has been explored, demonstrating unique reaction pathways and structural configurations (Koten et al., 2000).
Optical Study and Sensor Development
Compounds with dimethylamino phenyl groups have been synthesized and characterized for their interactions with various metal cations. Studies indicate potential applications in developing sensors and studying metal-organic interactions, based on fluorescence and UV-vis spectroscopy findings (Carroll & Braddock-Wilking, 2013).
Heterocyclic Dyes Synthesis
Research into the synthesis of organic materials, including dyes with thiophene moieties, demonstrates the potential of compounds akin to this compound in the field of materials science. These compounds serve as precursors in the preparation of dyes for polyester fibers, showing the versatility and applicability of such structures in developing new materials with specific optical properties (Shili et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 5-(dimethylamino)-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-15(2)13-11(10-7-5-4-6-8-10)9-12(18-13)14(16)17-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWHWCILIEMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)
![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)
![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)
![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)
![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)
